molecular formula C9H8N2S B109401 3-Methylquinoxaline-2-thiol CAS No. 58773-29-8

3-Methylquinoxaline-2-thiol

Cat. No. B109401
CAS RN: 58773-29-8
M. Wt: 176.24 g/mol
InChI Key: KLCBAOCZHIDYGB-UHFFFAOYSA-N
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Description

3-Methylquinoxaline-2-thiol is a chemical compound with the CAS Number: 58773-29-8 . It has a molecular weight of 176.24 and is used in proteomics research . It is also used in the synthesis of new series of 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors .


Synthesis Analysis

The synthesis of 3-methylquinoxaline-2-thiol involves various synthetic routes . A new series of 3-methylquinoxaline-based derivatives have been synthesized and evaluated for their antiproliferative activities against two human cancer cell lines .


Molecular Structure Analysis

The molecular structure of 3-Methylquinoxaline-2-thiol is represented by the Inchi Code: 1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) . The structure is based on the design of new 3-methylquinoxaline derivatives for the inhibition of VEGFR-2 receptors .


Chemical Reactions Analysis

3-Methylquinoxaline-2-thiol is involved in the design and synthesis of new 3-methylquinoxaline derivatives that act as VEGFR-2 inhibitors . These derivatives have been evaluated for their antiproliferative activities against two human cancer cell lines .


Physical And Chemical Properties Analysis

3-Methylquinoxaline-2-thiol is a powder with a melting point of 240-245 . and is stored at room temperature .

Scientific Research Applications

Anticancer Activity

  • VEGFR-2 Inhibition and Apoptosis Induction : New derivatives of 3-methylquinoxaline-2-thiol were synthesized and shown to act as VEGFR-2 inhibitors, exhibiting cytotoxic activities against human cancer cell lines and inducing apoptosis. These compounds, such as compound 11e, demonstrated significant apoptotic effects, affecting parameters like caspase-3, caspase-9, BAX, and Bcl-2 (Alanazi et al., 2021).

Analytical Chemistry and Biochemistry

  • GC-MS vs LC-UV Analytical Methods : High-performance liquid chromatography and gas chromatography were used to determine 2-methylquinoxaline, a methylglyoxal-derived agent, in cattle serum. These methods provided insights into the biomarkers of bovine fasciolosis (Taïbi et al., 2019).
  • Microwave Accelerated Synthesis of Thiazolidin-4-ones : A study demonstrated the conversion of arenecarbaldehyde-3-methylquinoxalin-2-ylhydrazones to thiazolidin-4-ones using microwave irradiation. These synthesized compounds showed promising antimicrobial and antifungal activities (Gowri et al., 2010).

Molecular and Structural Studies

  • X-ray Diffraction and UV-Vis Spectroscopy : An experimental and theoretical investigation of 1-ethyl-3-methylquinoxaline-2-thione revealed insights into its biological activity and molecular interactions. The study focused on electronic transitions and molecular electrostatic potential maps for biomedical applications (Benallal et al., 2020).

Miscellaneous Applications

  • Adsorption and Corrosion Inhibition : 3-Methylquinoxaline-2(1H)-thione showed excellent inhibitive performance against mild steel corrosion in phosphoric acid solution. The study highlighted its potential as a corrosion inhibitor and its adsorption properties (Benbouya et al., 2018).
  • Redox Behaviors and Biosensor Applications : Research on redox-active moieties for electrochemical biosensors identified various redox reporters, including thiol compounds, for potential use in sensor architectures (Kang et al., 2016).

Safety And Hazards

The safety information for 3-Methylquinoxaline-2-thiol includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Quinoxalines, including 3-Methylquinoxaline-2-thiol, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, making them crucial components in drugs used to treat various diseases . Therefore, the future directions of 3-Methylquinoxaline-2-thiol research are likely to focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name

3-methyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBAOCZHIDYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352922
Record name 3-methylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinoxaline-2-thiol

CAS RN

58773-29-8
Record name 3-methylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MM Alanazi, A Elwan, NA Alsaif… - Journal of Enzyme …, 2021 - Taylor & Francis
… Accordingly, two new series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives were designed to act as VEGFR-2 inhibitors. The designed derivatives were …
Number of citations: 31 www.tandfonline.com
星野三恵子, 鈴木一男, 小口正七 - 東京学芸大学紀要. 第4 部門, 数学 …, 1975 - cir.nii.ac.jp
Photochemical Reaction of 3-Methylquinoxaline 2-thiol | CiNii Research … Photochemical Reaction of 3-Methylquinoxaline 2-thiol …
Number of citations: 0 cir.nii.ac.jp
MM Alanazi, IH Eissa, NA Alsaif… - Journal of Enzyme …, 2021 - Taylor & Francis
… The proposed binding mode of 30f as an example of 3-methylquinoxaline-2-thiol series … In addition, 3-methylquinoxaline-2-thiol moiety formed seven hydrophobic interactions with …
Number of citations: 60 www.tandfonline.com
D Morrison, A Furst - The Journal of Organic Chemistry, 1956 - ACS Publications
… 3-Methylquinoxaline-2-thiol. A solution containing 3.2 g. (0.018 mole) of 2-chloro-3-methylquinoxaline,8 and 6 g. …
Number of citations: 63 pubs.acs.org
MM Alanazi, H Elkady, NA Alsaif, AJ Obaidullah… - RSC …, 2021 - pubs.rsc.org
… Firstly, bioisosteric replacement of pyridine or indole rings by 3-methylquinoxalin-2(1H)-one or 3-methylquinoxaline-2-thiol moieties in the hinge region to occupy the adenine region in …
Number of citations: 43 pubs.rsc.org
MM Alanazi, H Elkady, NA Alsaif, AJ Obaidullah… - Journal of Molecular …, 2022 - Elsevier
… In this work, 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol were used as main scaffolds to complete our mentioned objectives to synthesize new anticancer agents. To …
Number of citations: 31 www.sciencedirect.com
MAZ El-Attar, RY Elbayaa, OG Shaaban, NS Habib… - Bioorganic …, 2018 - Elsevier
… In Scheme 1, refluxing an ethanolic solution of 3-methylquinoxaline-2-thiol (1) with the appropriate N-aryl-2-chloroacetamide in presence of anhydrous sodium acetate afforded the N-…
Number of citations: 28 www.sciencedirect.com
M Hoshino, K Suzuki, S Oguchi
Number of citations: 0

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